Methanol-d

Overview

Description

Methanol-d, also known as Methyl-d3 alcohol d or Tetradeuteromethanol, is a deuterated NMR solvent . It is a colorless neutral polar liquid that can be mixed with water and most other organic solvents in any ratio . It acts, due to its polarity, as a solvent for many inorganic salts .

Synthesis Analysis

Methanol-d can be synthesized from biomass-based syngas using a thermodynamic model . The biomass-based syngas has a lower H2 content and higher CO2 than the typical syngas obtained from natural gas reforming which is used for the commercial methanol synthesis process .

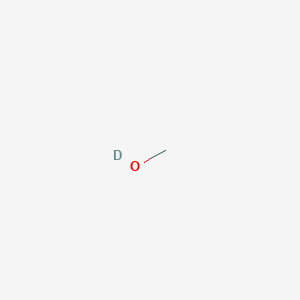

Molecular Structure Analysis

The molecular structure of methanol consists of one carbon atom, four hydrogen atoms, and one oxygen atom, arranged in a linear fashion with the oxygen atom attached to the carbon atom by a single bond . This results in a polar molecule, meaning that it has a positive and negative end, which influences its chemical and physical properties .

Chemical Reactions Analysis

The kinetics of methanol synthesis from a mixture of CO2/CO/H2 have been widely studied . Yet the role of direct CO hydrogenation is still unclear, in terms of predicting and developing an accurate kinetic model .

Physical And Chemical Properties Analysis

Methanol-d is a colorless neutral polar liquid that can be mixed with water and most other organic solvents in any ratio . It has a boiling point of 65 °C and a melting point of -96 °C . The flammability of methanol (flash point 12.2 °C, ignition temperature 470 °C) can cause safety problems .

Scientific Research Applications

Power-to-Methanol Process

Methanol-d is used in the power-to-methanol process, which involves electrolysis, methanol catalysts, kinetics, reactor designs and modelling, process integration, optimisation, and techno-economics . This process is reviewed from a process system engineering perspective with detailed assessments of major technologies .

Bio-Production of Commodity Chemicals

Methanol-d, a relatively cheap and renewable single-carbon feedstock, has gained considerable attention as a substrate for the bio-production of commodity chemicals . Methylotrophic organisms, with the inherent ability to use methanol as the sole carbon and energy source, are competent candidates as platform organisms .

Solvent in Research Laboratories

Methanol-d is commonly used as a solvent in research laboratories . When it is converted into formaldehyde, it can also be used in the production of products like paints, plastics, and explosives .

Production of Streptomycin, Vitamins, Cholesterol, and Hormones

Methanol-d can function as a solvent in the production of streptomycin, vitamins, cholesterol, and hormones .

Fuel for Direct Methanol Fuel Cells

Methanol-d is used as a fuel for direct methanol fuel cells . Potential applications include transportation (cars, buses, trucks, and trains), portable devices such as laptops or smartphones, stationary power generation, backup power for buildings, military and marine applications, and aerospace equipment .

Building Block for Complex Chemical Compounds

Methanol-d is currently considered one of the most useful chemical products and is a promising building block for obtaining more complex chemical compounds, such as acetic acid, methyl tertiary butyl ether, dimethyl ether, methylamine, etc .

Mechanism of Action

Target of Action

Methanol-d, also known as deuterated methanol, primarily targets the enzyme alcohol dehydrogenase (ADH) in the body . ADH is responsible for the metabolism of alcohols, including methanol . The interaction of Methanol-d with ADH is a key step in its mechanism of action.

Mode of Action

Methanol-d interacts with its primary target, ADH, leading to its metabolism. This process involves the conversion of methanol to formaldehyde by ADH, which is then further metabolized to formic acid by aldehyde dehydrogenase (ALDH) . The presence of ethanol can competitively inhibit this process, as ethanol has a higher affinity for ADH compared to methanol .

Biochemical Pathways

The metabolism of Methanol-d affects several biochemical pathways. The primary pathway is the alcohol dehydrogenase pathway, where methanol is converted to formaldehyde. This is followed by the conversion of formaldehyde to formic acid via the aldehyde dehydrogenase pathway . Additionally, methanol can be utilized in the production of various chemicals, potentially affecting a wide range of metabolic pathways .

Pharmacokinetics

The pharmacokinetics of Methanol-d involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, Methanol-d is rapidly absorbed and distributed throughout the body . Its metabolism primarily occurs in the liver, where it is converted to formaldehyde and then to formic acid . The products of methanol metabolism are excreted through the kidneys . The presence of ethanol can alter the pharmacokinetics of Methanol-d by inhibiting its metabolism .

Result of Action

The primary result of Methanol-d action is the production of formaldehyde and formic acid. These metabolites can cause significant toxicity, leading to symptoms such as decreased level of consciousness, poor coordination, vomiting, abdominal pain, and a specific smell on the breath . Severe cases can result in blindness and kidney failure .

Action Environment

The action of Methanol-d can be influenced by various environmental factors. For instance, the presence of other substances, such as ethanol, can affect its metabolism and toxicity . Additionally, factors such as temperature can influence the rate of methanol metabolism . It’s also worth noting that Methanol-d is used as a solvent in various industrial applications, and its action can be influenced by the specific conditions of these environments .

Safety and Hazards

Future Directions

properties

IUPAC Name |

deuteriooxymethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O/c1-2/h2H,1H3/i2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKJLVBELUTLKV-VMNATFBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40932619 | |

| Record name | Methan(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40932619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

33.048 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic liquid; [Sigma-Aldrich MSDS] | |

| Record name | Methyl alcohol-d | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13660 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

97.7 [mmHg] | |

| Record name | Methyl alcohol-d | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13660 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1455-13-6, 4206-31-9 | |

| Record name | Methanol-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1455-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methan(2H)ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001455136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol-O-d1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004206319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methan(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40932619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methan(2H)ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

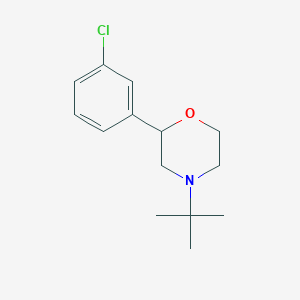

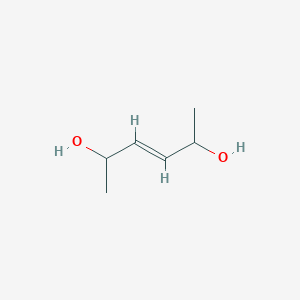

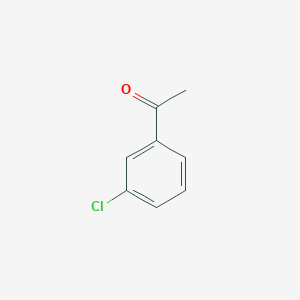

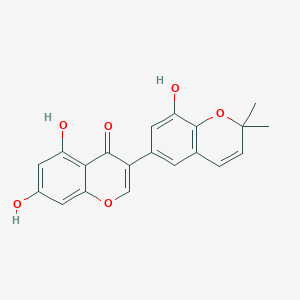

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

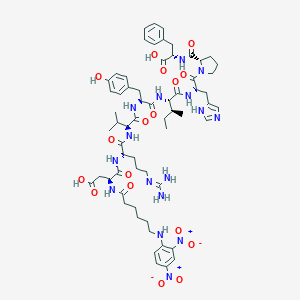

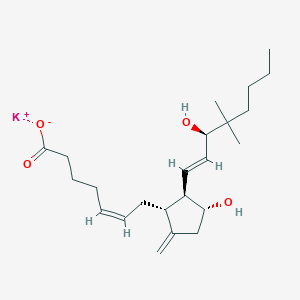

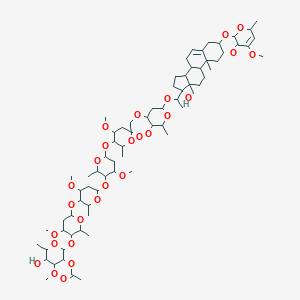

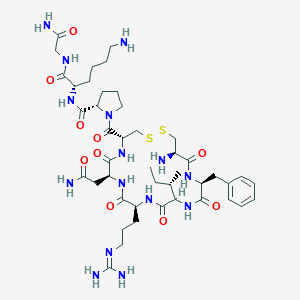

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Ethylsulfonyl)amino]benzoic acid](/img/structure/B45992.png)

![Imidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B45997.png)